
1,3,2-Dioxathiepane 2,2-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,2-Dioxathiepane 2,2-dioxide is a cyclic sulfate compound with the molecular formula C3H6O4S It is known for its unique structure, which includes a seven-membered ring containing both oxygen and sulfur atoms
准备方法
Synthetic Routes and Reaction Conditions: 1,3,2-Dioxathiepane 2,2-dioxide can be synthesized through the reaction of 1,2-diols with thionyl chloride, which leads to the formation of cyclic sulfites. These cyclic sulfites are then oxidized to the corresponding cyclic sulfates . The reaction conditions typically involve low temperatures and the use of oxidizing agents such as hydrogen peroxide or sodium periodate.
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow microreaction technology. This method offers advantages such as efficient heat exchange, better control over reaction conditions, and higher yields. For instance, optimal conditions for the continuous flow synthesis include a temperature of 14.73°C, a catalyst concentration of 0.5 g/L, and a flow rate of 2 mL/min, resulting in a yield of 92.22% .
化学反应分析
Types of Reactions: 1,3,2-Dioxathiepane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols or sulfides.
Substitution: The cyclic sulfate group can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium periodate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,3,2-Dioxathiepane 2,2-dioxide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in biochemical assays and as a building block for biologically active molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
作用机制
The mechanism by which 1,3,2-dioxathiepane 2,2-dioxide exerts its effects involves its ability to undergo ring-opening reactions. This reactivity allows it to interact with various molecular targets, including enzymes and receptors. The compound’s unique structure enables it to form stable intermediates, which can then participate in further chemical transformations.
相似化合物的比较
1,3,2-Dioxathiolane 2,2-dioxide: Another cyclic sulfate with a five-membered ring, known for its use in organic synthesis and as an electrolyte additive.
1,2-Ethylene sulfate: A six-membered cyclic sulfate used in similar applications but with different reactivity due to its ring size.
Uniqueness: 1,3,2-Dioxathiepane 2,2-dioxide is unique due to its seven-membered ring structure, which imparts different chemical properties and reactivity compared to its five- and six-membered counterparts. This uniqueness makes it a valuable compound for specific applications where other cyclic sulfates may not be as effective.
属性
分子式 |
C4H8O4S |
|---|---|
分子量 |
152.17 g/mol |
IUPAC 名称 |
1,3,2-dioxathiepane 2,2-dioxide |
InChI |
InChI=1S/C4H8O4S/c5-9(6)7-3-1-2-4-8-9/h1-4H2 |
InChI 键 |
MGAFPXGQLWFEPK-UHFFFAOYSA-N |
规范 SMILES |
C1CCOS(=O)(=O)OC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-cyclopentyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11750467.png)
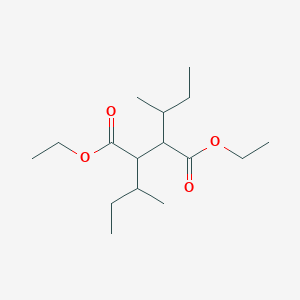
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11750474.png)
![(N-Hydroxy{3-[2-cyano-2-(4-methylphenyl)eth-1-EN-1-YL]phenyl}amino)oxidanide](/img/structure/B11750479.png)
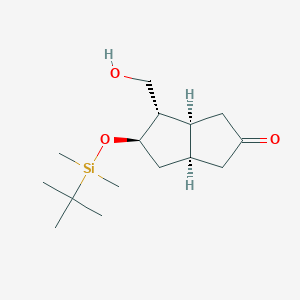
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11750492.png)
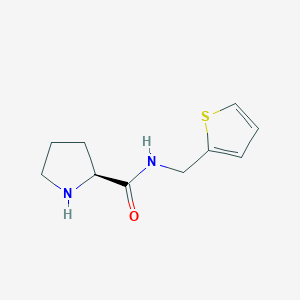
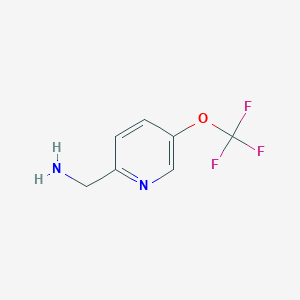
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11750515.png)
![3-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11750520.png)
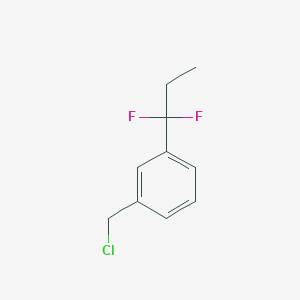
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11750530.png)
![1-ethyl-3-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazole-5-carboxylic acid](/img/structure/B11750535.png)
![1-Ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11750538.png)
